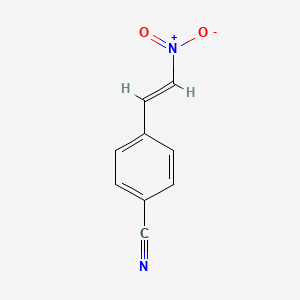
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases .
Méthodes De Préparation
The synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzoic acid and furan-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Inhibition of Bacterial Growth: The compound inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.
Promotion of Autophagy: It promotes autophagy by modulating autophagy-related signaling pathways, which can help in the clearance of damaged cellular components.
Pain Relief: The compound inhibits signal pathways responsible for chronic pain, particularly in diabetic neuropathy.
Comparaison Avec Des Composés Similaires
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group, which affects its reactivity and biological activity.
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate: This ester derivative has different solubility and stability properties compared to the amide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHBARWTAYVMQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














